2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde
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Overview
Description
2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H4ClF2NO4 It is a derivative of benzaldehyde, characterized by the presence of chloro, difluoromethoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-Chloro-4-(difluoromethoxy)benzaldehyde, followed by oxidation to introduce the nitro group at the desired position. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-4-(difluoromethoxy)-5-nitrobenzoic acid.
Reduction: 2-Chloro-4-(difluoromethoxy)-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can modulate biological pathways and molecular targets, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(difluoromethoxy)benzoic acid
- 2-Chloro-4-(difluoromethoxy)pyridine
- 2-Chloro-4-(difluoromethoxy)aniline
Uniqueness
The presence of both electron-withdrawing (nitro, chloro) and electron-donating (difluoromethoxy) groups allows for versatile chemical transformations and interactions .
Properties
Molecular Formula |
C8H4ClF2NO4 |
---|---|
Molecular Weight |
251.57 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H4ClF2NO4/c9-5-2-7(16-8(10)11)6(12(14)15)1-4(5)3-13/h1-3,8H |
InChI Key |
DKSLXQRMLMBPIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)F)Cl)C=O |
Origin of Product |
United States |
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